2-(3-Methylbutyl)-1,3-thiazole

Flavor Chemistry Sensory Science Food Formulation

2-(3-Methylbutyl)-1,3-thiazole (CAS 121679-33-2, C8H13NS, MW 155.26 g/mol), also referred to as 2-Isopentylthiazole, is a lipophilic heterocyclic compound within the alkylthiazole class of flavor and fragrance materials. The compound consists of a 1,3-thiazole ring substituted at the C2 position with a branched 3-methylbutyl (isopentyl) chain.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B1321045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutyl)-1,3-thiazole
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC(C)CCC1=NC=CS1
InChIInChI=1S/C8H13NS/c1-7(2)3-4-8-9-5-6-10-8/h5-7H,3-4H2,1-2H3
InChIKeyQTSOWORZJQVVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutyl)-1,3-thiazole (CAS 121679-33-2): A Distinct C8 Alkylthiazole Flavor Ingredient for Nutty, Earthy, and Cocoa Profile Formulations


2-(3-Methylbutyl)-1,3-thiazole (CAS 121679-33-2, C8H13NS, MW 155.26 g/mol), also referred to as 2-Isopentylthiazole, is a lipophilic heterocyclic compound within the alkylthiazole class of flavor and fragrance materials. The compound consists of a 1,3-thiazole ring substituted at the C2 position with a branched 3-methylbutyl (isopentyl) chain . This specific isopentyl substitution pattern differentiates it from other commercially available alkylthiazoles and is reported to confer a sensory profile characterized by nutty, earthy, and cocoa-like attributes . The material is typically supplied for research and industrial flavor formulation applications at a standard purity of 95-98%, with batch-specific analytical data (NMR, HPLC, GC) available from qualified vendors to ensure formulation reproducibility .

Why 2-(3-Methylbutyl)-1,3-thiazole Cannot Be Simply Substituted with 2-Isobutylthiazole or Other Alkylthiazole Analogs


Alkylthiazole flavor compounds exhibit marked sensory divergence based on subtle structural modifications to the alkyl substituent at the C2 position. While the thiazole class is broadly associated with roasted, nutty, and meaty notes, the specific chain length, branching pattern, and degree of unsaturation directly determine the dominant aroma character. 2-Isobutylthiazole (C7, FEMA 3134), for instance, presents a predominantly green, tomato-leaf profile that masks the underlying sulfury character [1]. In contrast, 2-(3-Methylbutyl)-1,3-thiazole, with its longer isopentyl chain (C8), is reported to exhibit a divergent sensory profile emphasizing nutty, earthy, and cocoa-like nuances . This structural divergence is further supported by the existence of the unsaturated analog, 2-(3-Methyl-1-butenyl)thiazole (CAS 132163-98-5), which possesses a distinct molecular formula (C8H11NS) and predicted volatility and olfactory properties [2]. Consequently, in-class substitution without reformulation validation risks significant alteration of the intended flavor profile, making compound-specific procurement essential for applications requiring a defined nutty-cocoa character distinct from the green-vegetable notes of other alkylthiazoles.

Quantitative Differentiation of 2-(3-Methylbutyl)-1,3-thiazole: Key Procurement Decision Metrics


Differentiation from 2-Isobutylthiazole by Sensory Profile: Nutty-Cocoa vs. Green-Tomato Character

2-(3-Methylbutyl)-1,3-thiazole is described as possessing a nutty, earthy, and cocoa-like sensory profile, which is fundamentally different from the green, tomato-leaf character of its close structural analog 2-isobutylthiazole . While both compounds share the 2-alkylthiazole scaffold, the presence of the branched isopentyl chain (C8) in the target compound versus the isobutyl chain (C7) in the comparator results in a divergent aroma profile. This qualitative divergence is consistent with the broader observation that alkyl chain length and branching dramatically alter thiazole odor character, as demonstrated by the bell-pepper odor of 4-butyl-5-propylthiazole (0.003 ppb threshold) compared to other dialkylthiazoles [1].

Flavor Chemistry Sensory Science Food Formulation

Structural Basis for Volatility and Release Kinetics: Extended Alkyl Chain vs. Shorter Analogs

The target compound, with a molecular weight of 155.26 g/mol and a lipophilic 3-methylbutyl chain (logP predicted to be higher than shorter-chain analogs), is expected to exhibit different volatility and release kinetics compared to 2-isobutylthiazole (MW 141.23 g/mol) . Flavor release studies on 2-isobutylthiazole have demonstrated that its headspace concentration and sensory impact are significantly modulated by formulation parameters including pH (higher release at pH 4.0 vs. pH 6.5), oil level (5-30%), and protein matrix composition [1]. While direct release data for 2-(3-Methylbutyl)-1,3-thiazole are not available in the current literature, the established structure-property relationships for alkylthiazoles indicate that the extended carbon chain in the target compound will alter its air-water partition coefficient and matrix interactions relative to 2-isobutylthiazole, necessitating formulation-specific optimization rather than direct substitution.

Physicochemical Properties Flavor Release Formulation Stability

Divergence from Unsaturated Analog: 2-(3-Methyl-1-butenyl)thiazole Represents a Distinct Chemical Entity with Different Reactivity and Stability

2-(3-Methylbutyl)-1,3-thiazole (CAS 121679-33-2) is the fully saturated alkylthiazole, whereas the structurally related 2-(3-methyl-1-butenyl)thiazole (CAS 132163-98-5) contains a double bond in the alkyl side chain, giving it the molecular formula C8H11NS and a molecular weight of 153.25 g/mol [1]. The presence of the unsaturated bond in the comparator introduces different chemical reactivity, including susceptibility to oxidation and potential participation in Maillard-type reactions during food processing, which can generate distinct volatile degradation products. The saturated nature of the target compound confers greater chemical stability during storage and thermal processing, a critical consideration for shelf-life and consistent flavor delivery in manufactured food products.

Chemical Stability Synthetic Chemistry Quality Control

Supply Chain Differentiation: Verified Analytical Data Availability vs. Generic Alkylthiazole Sourcing

2-(3-Methylbutyl)-1,3-thiazole is available from specialized chemical suppliers (e.g., Bidepharm) with batch-specific analytical certificates including NMR, HPLC, and GC data at a standard purity of 98% . This level of analytical documentation is not universally available for all alkylthiazole analogs, particularly for research-grade materials where purity may vary between 95% and 98% without batch-specific verification. For industrial flavor formulation, the availability of verified purity and identity documentation supports regulatory compliance and ensures batch-to-batch sensory consistency.

Quality Assurance Procurement Analytical Chemistry

Class-Wide Sensory Threshold Variability: Alkylthiazole Potency Ranges from ppb to ppm Levels Based on Substitution Pattern

Alkylthiazoles exhibit an extremely wide range of odor thresholds depending on substitution pattern. Published data indicate that 2-isobutylthiazole has an odor threshold estimated at 0.003-0.008 μg/kg in water, while certain dialkylthiazoles such as 4-butyl-5-propylthiazole have thresholds as low as 0.003 ppb [1]. This class-level variability underscores the fact that each alkylthiazole must be individually characterized for potency; the threshold of 2-(3-Methylbutyl)-1,3-thiazole cannot be reliably inferred from structurally similar analogs. Without compound-specific threshold data, formulation scientists must conduct empirical dose-response optimization rather than relying on analog-based estimations.

Flavor Potency Sensory Threshold Formulation Optimization

Recommended Application Scenarios for 2-(3-Methylbutyl)-1,3-thiazole Based on Documented Differentiation


Flavor Formulation for Cocoa, Nutty, and Earthy Profiles in Confectionery and Bakery Products

Based on its reported nutty, earthy, and cocoa-like sensory profile , 2-(3-Methylbutyl)-1,3-thiazole is optimally positioned for flavor formulations targeting chocolate, nut, coffee, and roasted applications in confectionery, baked goods, and savory snacks. Its distinct character differentiates it from 2-isobutylthiazole, which would introduce an undesirable green-tomato note in these applications. The compound's saturated alkyl chain ensures thermal stability during baking and extrusion processes, as supported by class-level stability data for alkylthiazoles [1].

Structure-Activity Relationship (SAR) Studies in Flavor Chemistry Research

The compound serves as a valuable tool compound for SAR investigations examining the impact of alkyl chain length and branching on thiazole odor quality. Comparative studies between 2-(3-Methylbutyl)-1,3-thiazole (C8 isopentyl), 2-isobutylthiazole (C7), and 2-(3-methyl-1-butenyl)thiazole (C8 unsaturated) can elucidate the structural determinants of the nutty-cocoa versus green-vegetative odor divergence within the alkylthiazole class [2]. The availability of batch-specific analytical data supports reproducible research outcomes .

Formulation Optimization Studies for Lipophilic Flavor Release in Emulsion-Based Food Matrices

Given its higher molecular weight (155.26 g/mol) and extended lipophilic chain relative to 2-isobutylthiazole, 2-(3-Methylbutyl)-1,3-thiazole presents a distinct model compound for flavor release studies in complex food matrices. Research on 2-isobutylthiazole has established that alkylthiazole release is modulated by pH, oil content, and protein composition [3]; parallel studies using 2-(3-Methylbutyl)-1,3-thiazole can generate comparative release kinetics data that informs rational formulation design for nutty-cocoa profiles in dressings, sauces, and emulsified products.

Quality Control and Analytical Method Development for Thiazole Flavor Compounds

The compound's distinct CAS registry (121679-33-2), molecular formula (C8H13NS), and chromatographic behavior differentiate it from closely related alkylthiazoles . This makes it suitable as a reference standard for GC-MS and HPLC method development and validation in flavor analysis laboratories. The availability of batch-specific purity data and spectroscopic characterization from qualified vendors supports its use as a certified reference material for quantifying trace levels of alkylthiazoles in complex food extracts.

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